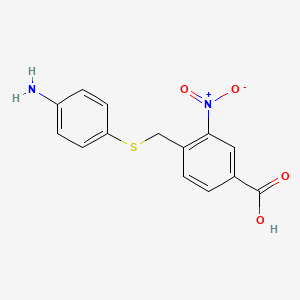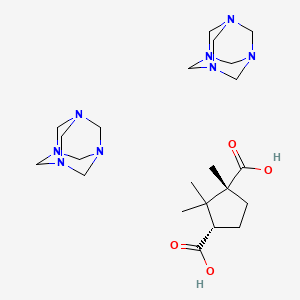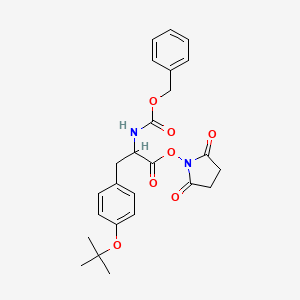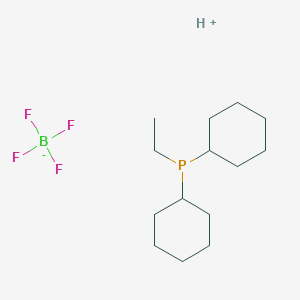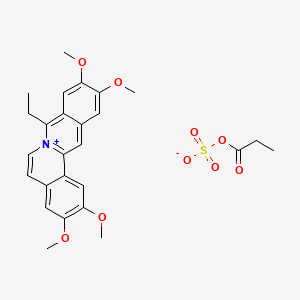
Homocoralyne sulfopropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homocoralyne sulfopropionate is a synthetic derivative of the alkaloid coralyne. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a sulfopropionate group attached to the homocoralyne molecule, which enhances its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of homocoralyne sulfopropionate typically involves the sulfonation of homocoralyne. This process can be achieved through the reaction of homocoralyne with 3-chloropropanesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反应分析
Types of Reactions: Homocoralyne sulfopropionate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide, leading to the replacement of the sulfopropionate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Homocoralyne sulfopropionate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and antitumor properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of certain cancers and infectious diseases.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of homocoralyne sulfopropionate involves its interaction with cellular targets such as enzymes and receptors. The sulfopropionate group enhances its binding affinity to these targets, leading to the inhibition of specific biochemical pathways. For instance, in cancer cells, it may inhibit the activity of topoisomerase enzymes, thereby preventing DNA replication and inducing cell death.
相似化合物的比较
Homocoralyne sulfopropionate can be compared with other similar compounds such as:
Coralyne: The parent compound, which lacks the sulfopropionate group and has different solubility and reactivity properties.
Nitidine Chloride: Another alkaloid with antitumor properties, but with a different mechanism of action and molecular structure.
Berberine: A related alkaloid with antimicrobial and antitumor activities, but with distinct pharmacokinetic properties.
Uniqueness: this compound stands out due to its enhanced solubility and reactivity, making it more versatile in various chemical and biological applications. Its unique structural features allow for specific interactions with molecular targets, providing a basis for its potential therapeutic applications.
属性
CAS 编号 |
51865-95-3 |
|---|---|
分子式 |
C26H29NO9S |
分子量 |
531.6 g/mol |
IUPAC 名称 |
8-ethyl-2,3,10,11-tetramethoxyisoquinolino[2,1-b]isoquinolin-7-ium;propanoyl sulfate |
InChI |
InChI=1S/C23H24NO4.C3H6O5S/c1-6-18-17-13-23(28-5)21(26-3)11-15(17)9-19-16-12-22(27-4)20(25-2)10-14(16)7-8-24(18)19;1-2-3(4)8-9(5,6)7/h7-13H,6H2,1-5H3;2H2,1H3,(H,5,6,7)/q+1;/p-1 |
InChI 键 |
FGWHDZFFHOGBBJ-UHFFFAOYSA-M |
规范 SMILES |
CCC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.CCC(=O)OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


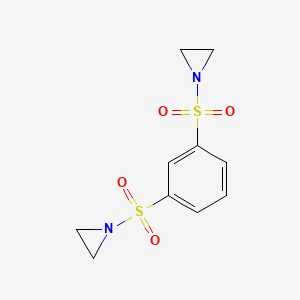
![ethane;(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12813359.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)

![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)
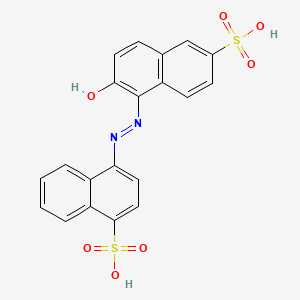
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)

